molecular formula C11H4F4N4 B3820686 1-(2,3,5,6-tetrafluoropyridin-4-yl)benzotriazole

1-(2,3,5,6-tetrafluoropyridin-4-yl)benzotriazole

Cat. No.: B3820686
M. Wt: 268.17 g/mol
InChI Key: YVVFZHPHIKUJDN-UHFFFAOYSA-N
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Description

The compound “1-(2,3,5,6-tetrafluoro-4-pyridinyl)-1H-1,2,3-benzotriazole” seems to be a complex organic molecule. It appears to contain a pyridine ring, which is a six-membered ring with one nitrogen atom and five carbon atoms, and a benzotriazole moiety, which is a fused ring structure containing two nitrogen atoms .


Molecular Structure Analysis

The molecular structure of “1-(2,3,5,6-tetrafluoro-4-pyridinyl)-1H-1,2,3-benzotriazole” would likely be characterized by the presence of a pyridine ring attached to a benzotriazole ring. The pyridine ring is substituted with four fluorine atoms .


Physical and Chemical Properties Analysis

The physical and chemical properties of “1-(2,3,5,6-tetrafluoro-4-pyridinyl)-1H-1,2,3-benzotriazole” would depend on its exact structure. Fluorinated pyridines are generally stable and have low reactivity .

Mechanism of Action

The mechanism of action of “1-(2,3,5,6-tetrafluoro-4-pyridinyl)-1H-1,2,3-benzotriazole” is not clear without additional context. It could potentially act as a ligand for metal ions, given the presence of nitrogen atoms in its structure .

Future Directions

The future directions for research on “1-(2,3,5,6-tetrafluoro-4-pyridinyl)-1H-1,2,3-benzotriazole” could include exploring its potential applications in areas such as medicinal chemistry, materials science, or as a building block in the synthesis of more complex molecules .

Properties

IUPAC Name

1-(2,3,5,6-tetrafluoropyridin-4-yl)benzotriazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H4F4N4/c12-7-9(8(13)11(15)16-10(7)14)19-6-4-2-1-3-5(6)17-18-19/h1-4H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YVVFZHPHIKUJDN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=NN2C3=C(C(=NC(=C3F)F)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H4F4N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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1-(2,3,5,6-tetrafluoropyridin-4-yl)benzotriazole
Reactant of Route 6
1-(2,3,5,6-tetrafluoropyridin-4-yl)benzotriazole

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